4-[4-(Benzyloxy)piperidino]butyl-3-fluorobenzoate
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Overview
Description
4-[4-(benzyloxy)piperidino]butyl-3-fluorobenzoate is a synthetic compound that belongs to the class of piperidine derivatives These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(benzyloxy)piperidino]butyl-3-fluorobenzoate typically involves multiple steps, starting with the preparation of the piperidine ringThe final step involves the esterification of the piperidine derivative with 3-fluorobenzoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(benzyloxy)piperidino]butyl-3-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets such as enzymes and receptors.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[4-(benzyloxy)piperidino]butyl-3-fluorobenzoate involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(benzyloxy)piperidino]butyl-4-fluorobenzoate
- 4-[4-(benzyloxy)piperidino]butyl-2-fluorobenzoate
Uniqueness
4-[4-(benzyloxy)piperidino]butyl-3-fluorobenzoate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The position of the fluorine atom on the benzoate ring influences its binding affinity and selectivity towards biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C23H28FNO3 |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
4-(4-phenylmethoxypiperidin-1-yl)butyl 3-fluorobenzoate |
InChI |
InChI=1S/C23H28FNO3/c24-21-10-6-9-20(17-21)23(26)27-16-5-4-13-25-14-11-22(12-15-25)28-18-19-7-2-1-3-8-19/h1-3,6-10,17,22H,4-5,11-16,18H2 |
InChI Key |
YJPYLKLJKPTNBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OCC2=CC=CC=C2)CCCCOC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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